![molecular formula C16H19NO7 B14285485 Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate CAS No. 117903-12-5](/img/structure/B14285485.png)
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is an organic compound with a complex structure that includes a nitrophenyl group, an oxopropyl group, and a propanedioate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate (diethyl propanedioate) by treatment with a strong base such as sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide, such as 4-nitrophenyl-2-oxopropyl bromide, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH^-) or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters.
科学的研究の応用
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the nitrophenyl and oxopropyl groups.
Diethyl [1-(4-methoxyphenyl)-2-oxopropyl]propanedioate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
117903-12-5 |
|---|---|
分子式 |
C16H19NO7 |
分子量 |
337.32 g/mol |
IUPAC名 |
diethyl 2-[1-(4-nitrophenyl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C16H19NO7/c1-4-23-15(19)14(16(20)24-5-2)13(10(3)18)11-6-8-12(9-7-11)17(21)22/h6-9,13-14H,4-5H2,1-3H3 |
InChIキー |
JRIQDZSMLVFWOL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)
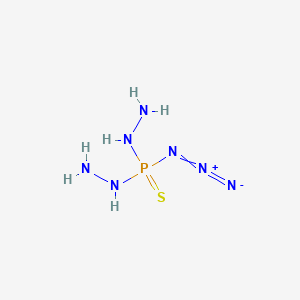
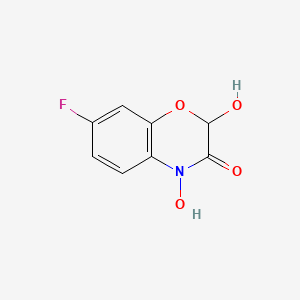
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
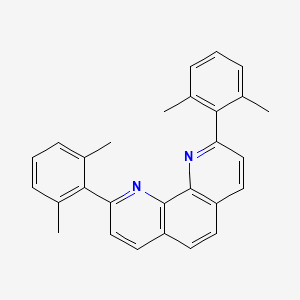
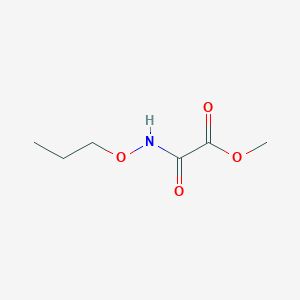
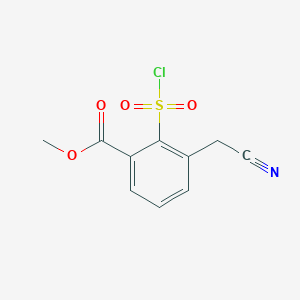
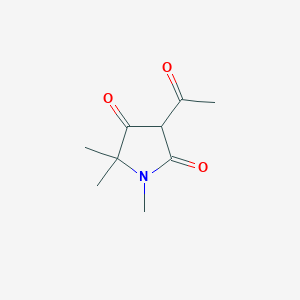
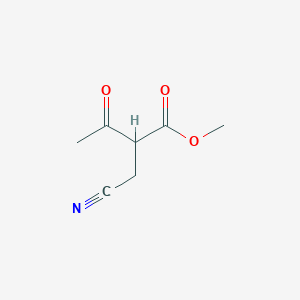
![3-{[(Propan-2-yl)oxy]carbonyl}non-4-enoate](/img/structure/B14285436.png)

![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)
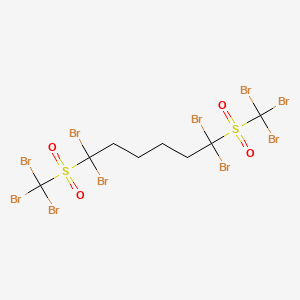
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
